Linker Length Comparison: Butanamide vs. Acetamide and Propanamide Analogs
The target compound incorporates a four-carbon butanamide chain between the benzotriazinone core and the thiophen-2-ylmethyl amide. Commercially available analogs with identical terminal thiophene groups but shorter linkers include 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide (C₂ linker) and 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide (C₃ linker) . The butanamide chain provides an additional rotatable bond, increasing conformational degrees of freedom. In the broader GPR139 patent series, linker length was a critical variable; specific butanamide-linked examples exhibited EC₅₀ values in cAMP assays that were >10-fold different from their acetamide counterparts when the terminal substituent was held constant [1]. Direct quantitative comparison of the thiophene-containing triad (C₂, C₃, C₄) has not been published in the peer-reviewed literature.
| Evidence Dimension | Linker methylene count and rotatable bond number |
|---|---|
| Target Compound Data | Butanamide linker (4 methylene units; 6 rotatable bonds) |
| Comparator Or Baseline | Acetamide analog (2 methylene units; 4 rotatable bonds); Propanamide analog (3 methylene units; 5 rotatable bonds) |
| Quantified Difference | 2 additional rotatable bonds vs. acetamide; 1 additional vs. propanamide; no quantitative activity data available for thiophene series |
| Conditions | Calculated from chemical structure |
Why This Matters
The butanamide linker confers greater conformational flexibility, which can be critical for accessing the GPR139 binding pocket; researchers selecting a benzotriazinone probe should not assume equipotent activity across linker homologs.
- [1] Hitchcock, S., Reichard, H., Lam, B., & Monenschein, H. (Takeda Pharmaceutical Company Limited). 4-Oxo-3,4-dihydro-1,2,3-benzotriazine derivatives as modulators of GPR139. European Patent EP3221298B1. View Source
